![molecular formula C16H15ClO2 B14731282 4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid CAS No. 6273-40-1](/img/structure/B14731282.png)
4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid is an organic compound with the molecular formula C16H15ClO2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-chlorophenyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid typically involves the Friedel-Crafts alkylation reaction. This reaction uses a chlorobenzene derivative and an isopropylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
科学的研究の応用
4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
4-(Propan-2-yl)benzoic acid: Similar in structure but lacks the 4-chlorophenyl group.
4-(Thiophen-2-yl)benzoic acid: Contains a thiophene ring instead of the chlorophenyl group.
Uniqueness
4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid is unique due to the presence of both the 4-chlorophenyl and isopropyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
6273-40-1 |
|---|---|
分子式 |
C16H15ClO2 |
分子量 |
274.74 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H15ClO2/c1-16(2,13-7-9-14(17)10-8-13)12-5-3-11(4-6-12)15(18)19/h3-10H,1-2H3,(H,18,19) |
InChIキー |
FTLVNUBLDNOPDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



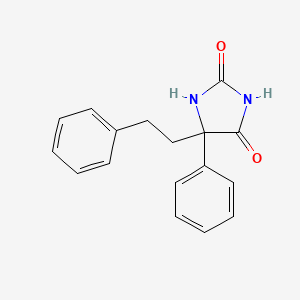
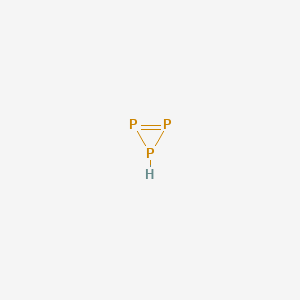
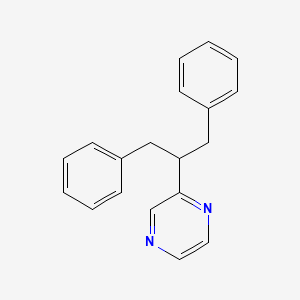
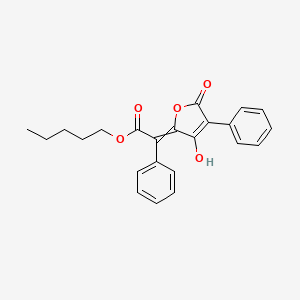
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
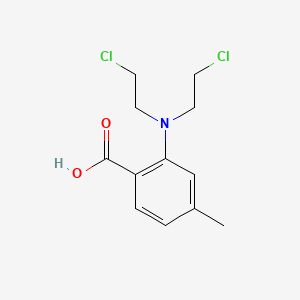
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
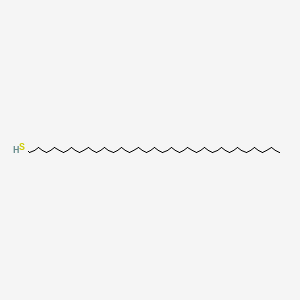
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)
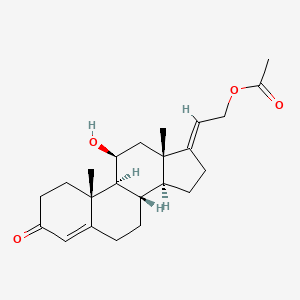
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)

